Cas no 112369-07-0 (1,2-Dichloro-5-methoxy-3-methylbenzene)

1,2-Dichloro-5-methoxy-3-methylbenzene is a chlorinated aromatic compound featuring a methoxy and methyl substituent on a dichlorinated benzene ring. Its molecular structure (C8H8Cl2O) provides versatility as an intermediate in organic synthesis, particularly in the production of agrochemicals, pharmaceuticals, and specialty chemicals. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups enhances its reactivity in electrophilic and nucleophilic substitution reactions. This compound exhibits stability under standard conditions, facilitating handling and storage. Its selective substitution pattern allows for precise functionalization, making it valuable for constructing complex molecular frameworks. Typical applications include use in cross-coupling reactions and as a precursor for advanced materials. Purity and consistency are critical for optimal performance in synthetic processes.
1,2-Dichloro-5-methoxy-3-methylbenzene structure
112369-07-0 structure
Product name:1,2-Dichloro-5-methoxy-3-methylbenzene
CAS No:112369-07-0
MF:C8H8Cl2O
MW:191.054520606995
CID:1029260
PubChem ID:53414191

1,2-Dichloro-5-methoxy-3-methylbenzene Chemical and Physical Properties

Names and Identifiers

    • 1,2-Dichloro-5-methoxy-3-methylbenzene
    • 5-METHOXY-2,3-DICHLOROTOLUENE
    • 112369-07-0
    • SCHEMBL16958899
    • DB-350038
    • AKOS015995457
    • DTXSID50696770
    • Inchi: InChI=1S/C8H8Cl2O/c1-5-3-6(11-2)4-7(9)8(5)10/h3-4H,1-2H3
    • InChI Key: WBNDZXZRTDXDFJ-UHFFFAOYSA-N
    • SMILES: CC1=CC(=CC(=C1Cl)Cl)OC

Computed Properties

  • Exact Mass: 189.99500
  • Monoisotopic Mass: 189.9952203g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • Density: 1.243
  • Boiling Point: 254 ºC
  • Flash Point: 102 ºC
  • PSA: 9.23000
  • LogP: 3.31040

1,2-Dichloro-5-methoxy-3-methylbenzene Security Information

1,2-Dichloro-5-methoxy-3-methylbenzene Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1,2-Dichloro-5-methoxy-3-methylbenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A010010397-1g
3,4-Dichloro-5-methylanisole
112369-07-0 97%
1g
$1519.80 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1657086-1g
1,2-Dichloro-5-methoxy-3-methylbenzene
112369-07-0 98%
1g
¥2220.00 2024-08-09
Alichem
A010010397-500mg
3,4-Dichloro-5-methylanisole
112369-07-0 97%
500mg
$839.45 2023-09-04
Alichem
A010010397-250mg
3,4-Dichloro-5-methylanisole
112369-07-0 97%
250mg
$484.80 2023-09-04

Additional information on 1,2-Dichloro-5-methoxy-3-methylbenzene

Recent Advances in the Study of 1,2-Dichloro-5-methoxy-3-methylbenzene (CAS: 112369-07-0) in Chemical Biology and Pharmaceutical Research

The compound 1,2-Dichloro-5-methoxy-3-methylbenzene (CAS: 112369-07-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug development. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential. Recent studies have explored its role as a key intermediate in the synthesis of more complex molecules, as well as its direct pharmacological effects.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the synthetic pathways for 1,2-Dichloro-5-methoxy-3-methylbenzene, optimizing reaction conditions to achieve higher yields and purity. The study highlighted the compound's stability under various conditions, making it a reliable building block for further chemical modifications. Additionally, the research team identified novel catalytic systems that could enhance the efficiency of its production, which is crucial for scaling up industrial applications.

Another significant development was reported in a 2024 paper in Bioorganic & Medicinal Chemistry Letters, where 1,2-Dichloro-5-methoxy-3-methylbenzene was evaluated for its antimicrobial properties. The compound demonstrated moderate activity against Gram-positive bacteria, suggesting its potential as a lead structure for developing new antibiotics. Molecular docking studies revealed that the compound interacts with bacterial cell wall synthesis enzymes, providing a mechanistic basis for its observed effects. Further in vivo studies are warranted to explore its efficacy and safety profile.

Beyond its antimicrobial potential, recent research has also explored the compound's role in cancer therapy. A preprint article from early 2024 (available on ChemRxiv) described the synthesis of derivatives of 1,2-Dichloro-5-methoxy-3-methylbenzene and their evaluation against various cancer cell lines. Preliminary results indicated that certain derivatives exhibited selective cytotoxicity towards breast cancer cells, with minimal effects on normal cells. These findings open new avenues for structure-activity relationship (SAR) studies to optimize the compound's anticancer properties.

In conclusion, 1,2-Dichloro-5-methoxy-3-methylbenzene (CAS: 112369-07-0) represents a versatile compound with promising applications in drug discovery and development. Its utility as a synthetic intermediate, combined with its inherent biological activities, makes it a valuable subject for ongoing and future research. Continued exploration of its pharmacological potential, coupled with advances in synthetic methodologies, is expected to yield significant contributions to the field of chemical biology and pharmaceutical sciences.

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